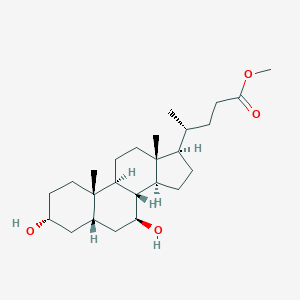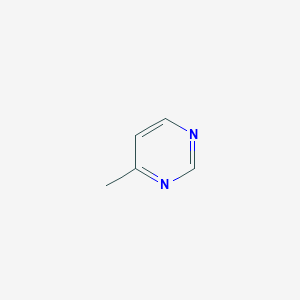
L-Rhamnose diethyl mercaptal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Rhamnose diethyl mercaptal: is a chemical compound with the molecular formula C10H22O4S2 It is a derivative of L-Rhamnose, a naturally occurring deoxy sugar The compound is characterized by the presence of two ethylthio groups attached to the rhamnose backbone, making it a diethyl mercaptal derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Rhamnose diethyl mercaptal can be synthesized from L-Rhamnose or L-Rhamnose monohydrate. The synthesis involves the reaction of L-Rhamnose with ethanethiol in the presence of a Lewis acid catalyst. The reaction is typically carried out in a solvent-free environment or with an appropriate solvent. The general reaction scheme is as follows:
L-Rhamnose+2EthanethiolLewis acidL-Rhamnose diethyl mercaptal
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is monitored using various analytical techniques to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions: L-Rhamnose diethyl mercaptal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the mercaptal groups back to thiols.
Substitution: The ethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: L-Rhamnose diethyl mercaptal is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the interactions of sulfur-containing compounds with biological systems. It can serve as a model compound to investigate the role of sulfur in biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target sulfur-containing enzymes or pathways. Its ability to form stable mercaptal linkages makes it a valuable tool in drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of L-Rhamnose diethyl mercaptal involves its interaction with specific molecular targets, primarily through its sulfur-containing groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways that involve sulfur metabolism, affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
L-Rhamnose: The parent compound, a naturally occurring deoxy sugar.
L-Rhamnose dimethyl mercaptal: A similar compound with methylthio groups instead of ethylthio groups.
L-Rhamnose dibenzyl mercaptal: A derivative with benzylthio groups.
Comparison: L-Rhamnose diethyl mercaptal is unique due to the presence of ethylthio groups, which confer distinct chemical properties compared to its analogs. The ethylthio groups provide a balance between hydrophobicity and reactivity, making the compound versatile for various applications. In contrast, the dimethyl and dibenzyl derivatives have different solubility and reactivity profiles, which may limit their use in certain applications.
Propriétés
Numéro CAS |
6748-70-5 |
|---|---|
Formule moléculaire |
C10H22O4S2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C10H22O4S2/c1-4-15-10(16-5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1 |
Clé InChI |
MKFOCLXLRFQETN-HXFLIBJXSA-N |
SMILES |
CCSC(C(C(C(C(C)O)O)O)O)SCC |
SMILES isomérique |
CCSC([C@H]([C@H]([C@@H]([C@@H](C)O)O)O)O)SCC |
SMILES canonique |
CCSC(C(C(C(C(C)O)O)O)O)SCC |
Point d'ébullition |
398.00 to 399.00 °C. @ 760.00 mm Hg |
melting_point |
122 °C |
| 5328-49-4 | |
Description physique |
Solid |
Synonymes |
6-Deoxy-L-mannose, diethyl dithioacetal |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)










